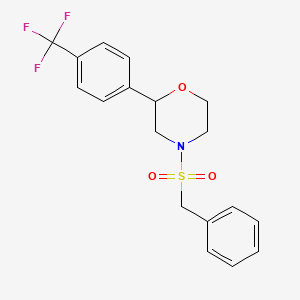

4-(Benzylsulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine

Description

Properties

IUPAC Name |

4-benzylsulfonyl-2-[4-(trifluoromethyl)phenyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3NO3S/c19-18(20,21)16-8-6-15(7-9-16)17-12-22(10-11-25-17)26(23,24)13-14-4-2-1-3-5-14/h1-9,17H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVHDRXSWSXTPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1S(=O)(=O)CC2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylsulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-(trifluoromethyl)benzyl chloride with morpholine in the presence of a base to form the corresponding morpholine derivative. This intermediate is then subjected to sulfonylation using benzylsulfonyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylsulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzylsulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Benzylsulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The sulfonyl group can form strong hydrogen bonds, contributing to the compound’s binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, synthesis methods, and biological data of 4-(benzylsulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine with related morpholine derivatives:

Key Observations:

- Substituent Effects : The benzylsulfonyl group in the target compound increases molecular weight and steric bulk compared to isopropyl (Oxaflozane) or tert-butyl analogs. This bulk may enhance binding specificity but reduce solubility.

- Trifluoromethyl Role : All compounds retain the 4-(trifluoromethyl)phenyl group, which improves metabolic stability and membrane permeability due to its lipophilic nature.

- Synthesis Diversity : While Rivaroxaban intermediates use lithium-mediated coupling , other morpholine derivatives (e.g., boronate esters) are synthesized for cross-coupling applications . The target compound likely requires sulfonylation steps, akin to the methoxy-dimethylphenyl sulfonyl analog .

Pharmacological and Toxicological Profiles

- Oxaflozane : Exhibits moderate oral toxicity (LD₅₀ = 420 mg/kg in mice), suggesting that smaller substituents (isopropyl) may correlate with higher acute toxicity compared to bulkier groups like benzylsulfonyl.

- Rivaroxaban Intermediate : Demonstrates anticoagulant activity by inhibiting Factor Xa, highlighting the pharmacological relevance of morpholine-containing compounds.

Biological Activity

4-(Benzylsulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine is a complex organic compound notable for its potential biological activities. The compound features a morpholine ring, a benzylsulfonyl group, and a trifluoromethyl-substituted phenyl group, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C19H20F3NO3S

- CAS Number : 2330223-27-1

The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially influencing its biological activity.

Biological Activity

Research indicates that compounds with similar structural features exhibit various biological activities, including:

- Enzyme Inhibition : Compounds containing morpholine and sulfonamide functionalities have been studied for their ability to inhibit enzymes such as tyrosinase, which is relevant in treating hyperpigmentation and certain skin cancers.

- Neurotransmitter Interaction : The morpholine ring may interact with neurotransmitter receptors, suggesting potential effects on the central nervous system.

- Antimicrobial Properties : Similar compounds have shown antimicrobial activity against various pathogens, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals unique features that may enhance its biological profile:

| Compound Name | Structure Characteristics | Biological Activity | Unique Features |

|---|---|---|---|

| 4-Bromobenzylsulfonylmorpholine | Contains bromine instead of trifluoromethyl | Tyrosinase inhibition | Participates in Suzuki coupling reactions |

| 4-Methoxybenzenesulfonylmorpholine | Contains methoxy group | Potential anti-inflammatory properties | Better solubility in organic solvents |

| 5-(p-Tolyl)-3,4-dihydropyrrole | Lacks sulfonamide but has p-tolyl group | Anticancer properties | Exhibits different reactivity patterns due to lack of sulfonamide |

The trifluoromethyl substitution in this compound may enhance its binding affinity and metabolic stability compared to these similar compounds.

Case Studies and Research Findings

-

Tyrosinase Inhibition Studies :

- Preliminary studies on structurally related compounds indicate significant inhibition of tyrosinase activity, which is crucial for developing treatments for skin conditions like hyperpigmentation.

- Antimicrobial Activity :

-

Neuropharmacological Effects :

- Research into morpholine derivatives has highlighted their potential interactions with neurotransmitter systems, indicating possible applications in neuropharmacology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.